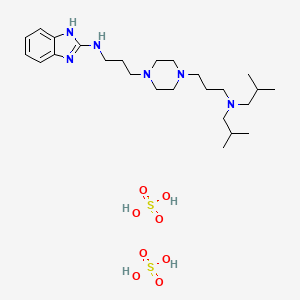

Ezeprogind disulfate

Beschreibung

The exact mass of the compound N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo(d)imidazol-2-amine disulphate salt is 624.29750486 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ezeprogind disulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ezeprogind disulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N6.2H2O4S/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25;2*1-5(2,3)4/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28);2*(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYBNVHXNIZNBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N6O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616671-13-6 | |

| Record name | AZP-2006 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616671136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EZEPROGIND DISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L8UKH84T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ezeprogind Disulfate (AZP2006): A Multimodal Approach to Neurodegeneration via Modulation of the Progranulin-Prosaposin Axis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Progressive Supranuclear Palsy (PSP), Alzheimer's, and Parkinson's present a formidable challenge to modern medicine, largely due to their complex pathologies involving protein aggregation, neuroinflammation, and lysosomal dysfunction. Historical single-target therapeutic strategies have had limited success. Ezeprogind disulfate (also known as AZP2006) represents a novel, first-in-class, orally available small molecule that offers a multimodal mechanism of action by targeting the core nexus of these pathologies.[1] Ezeprogind binds to prosaposin (PSAP), a critical chaperone protein, thereby stabilizing the progranulin (PGRN)-PSAP complex.[2][3] This action enhances the trafficking and functional half-life of PGRN, a key regulator of lysosomal health and neuroinflammation.[4][5] The downstream consequences are threefold: restoration of lysosomal function leading to enhanced clearance of pathological proteins (pTau, α-synuclein), attenuation of chronic neuroinflammation, and promotion of neuronal survival and synaptic connectivity.[1][6] Preclinical studies have validated these effects, and Phase 1 and Phase 2a clinical trials in PSP have established a favorable safety profile and shown encouraging signals of disease stabilization.[3][4][6] This guide provides a detailed technical overview of ezeprogind's mechanism of action, the experimental evidence supporting it, and its potential as a platform therapy for a spectrum of neurodegenerative disorders.

The Convergent Crisis in Neurodegeneration: Beyond Single Pathologies

For decades, the field of neurodegeneration has been dominated by the "one-protein, one-disease" paradigm. However, it is now clear that pathologies like tau aggregation, amyloid-beta deposition, and alpha-synuclein accumulation are not isolated events. They are deeply intertwined with chronic neuroinflammation and, critically, the failure of cellular waste clearance systems.[4] The endo-lysosomal network, responsible for degrading and recycling cellular debris, is a central hub in this process.[4] Its disruption is a common pathological hallmark across Alzheimer's, Parkinson's, and frontotemporal dementia.[1][4] This systemic failure leads to the accumulation of toxic proteins, which in turn fuels neuroinflammation and neuronal death. Therefore, a therapeutic agent capable of restoring lysosomal function addresses a fundamental, upstream driver of disease progression, offering a more holistic and potentially disease-modifying approach.[1]

Ezeprogind: Targeting the Master Regulators of Lysosomal Health

Ezeprogind is a small molecule designed to modulate the progranulin-prosaposin (PGRN-PSAP) axis, a critical pathway for maintaining lysosomal homeostasis.[1][7]

-

Progranulin (PGRN): A secreted growth factor with crucial roles in neuronal survival, neurite outgrowth, and the regulation of neuroinflammation.[4] It is trafficked to the lysosome where it is processed into granulins.

-

Prosaposin (PSAP): A chaperone protein essential for the correct trafficking of PGRN and other lysosomal enzymes.[5] It prevents the premature cleavage of PGRN in the extracellular space, ensuring its delivery to the lysosome.[2]

Ezeprogind's core mechanism involves binding to PSAP, which stabilizes the entire PGRN-PSAP complex.[2][3] This stabilization has two major benefits: it increases the amount of functional PGRN delivered to the lysosome and enhances the secretion of neurotrophic PGRN.[2] This dual action underpins the triad of therapeutic effects observed with the compound.

The Triad of Therapeutic Effects: A Mechanistic Deep Dive

Part A: Restoring Lysosomal Homeostasis for Pathological Protein Clearance

The primary consequence of enhancing PGRN-PSAP function is the restoration of lysosomal proteolytic capacity.[1] A healthy lysosome can efficiently degrade misfolded and aggregated proteins that are hallmarks of neurodegeneration. Preclinical studies have shown that by enhancing lysosomal function, ezeprogind promotes the clearance of hyperphosphorylated Tau (p-Tau), amyloid-beta (Aβ), and alpha-synuclein.[1][4] This represents a direct mechanism to counteract the progression of tauopathies and synucleinopathies.[1][6]

Caption: Workflow for assessing ezeprogind's neuroprotective and anti-inflammatory effects.

Clinical Substantiation: Human Safety and Efficacy Signals

The translation from preclinical models to human studies is a critical step. Ezeprogind has successfully navigated Phase 1 and completed a Phase 2a study, establishing its clinical potential.

| Clinical Trial Phase | Participants | Dosing Regimen | Key Objectives & Outcomes | Reference |

| Phase 1 (SAD) | 64 healthy male volunteers | Single Ascending Doses (3 to 500 mg) | Primary Outcome: Safety and Tolerability. Result: Favorable safety profile, no serious adverse events observed. | [2][8] |

| Phase 1 (MAD) | 24 healthy male volunteers | Multiple Ascending Doses (30, 60, 120 mg/day for 10 days) | Primary Outcome: Safety and Tolerability. Result: Well-tolerated. Pharmacokinetics showed rapid absorption and wide tissue distribution. | [4][8] |

| Phase 2a | 36 patients with Progressive Supranuclear Palsy (PSP) | Placebo or one of two active doses for 3 months | Primary Outcome: Safety and Tolerability. Secondary Outcomes: PK/PD, biomarkers of inflammation/neurodegeneration. Result: Met primary safety endpoints. Showed encouraging signals of clinical stabilization on PSP rating scales. | [4][5][6] |

| Phase 2a (Open-Label Extension) | 15 patients from Phase 2a | 60 mg daily for 6 months | Outcome: Confirmed long-term safety. Patients treated early showed remarkable stabilization of disease progression. | [2][3] |

These clinical results, particularly the stabilization observed in the difficult-to-treat PSP population, provide strong validation for the mechanism of action. The data suggest that by targeting the fundamental processes of lysosomal dysfunction and neuroinflammation, ezeprogind may be able to slow the relentless progression of the disease. [3]

Conclusion and Future Directions

Ezeprogind disulfate stands apart from many neurodegeneration drug candidates due to its unique, multimodal mechanism of action. By targeting the PGRN-PSAP axis, it does not merely address a single downstream symptom but instead restores a critical cellular homeostatic process—lysosomal function—that lies at the heart of the neurodegenerative cascade. [1]This upstream action results in a triad of beneficial effects: enhanced clearance of toxic proteins, reduction of neuroinflammation, and direct neuroprotection.

The robust preclinical data, coupled with the favorable safety profile and encouraging efficacy signals from Phase 2a trials in PSP, position ezeprogind as a promising disease-modifying therapy. [3][6]Future research and larger clinical trials will be crucial to confirm these findings and to explore the full potential of this platform therapy across a wider range of devastating neurodegenerative diseases, including Alzheimer's, Parkinson's, and ALS. [5][8]

References

-

AZP2006 (Ezeprogind): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases. (2025). ResearchGate. [Link]

-

Ezeprogind. (2025). ALZFORUM. [Link]

-

Ezeprogind - Drug Targets, Indications, Patents. Synapse. [Link]

-

Efficacy and Safety of APL-130277 in People with Parkinson's Disease who are Apomorphine Naïve. Michael J. Fox Foundation. [Link]

-

A mechanism of action with multiple effects, a unique solution for neurodegeneration. Alzprotect. [Link]

-

Alzprotect forges ahead with first patients enrolled in Phase 2a study in Progressive Supranuclear Palsy (PSP). (2020). Alzprotect. [Link]

-

Ezeprogind - AlzProtect. AdisInsight. [Link]

-

APL-130277 Overview. Cynapsus Therapeutics Inc.[Link]

-

AZP2006 (Ezeprogind®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases. (2025). PubMed. [Link]

-

AZP2006/EZEPROGIND neuroprotective effect in age-related cognitive decline and Alzheimer's disease progression. (2025). ResearchGate. [Link]

-

Alzprotect Completes Phase 2a Clinical Trial Enrollment for AZP2006 in Progressive Supranuclear Palsy (PSP). (2022). Alzprotect. [Link]

-

Alzprotect Announces Supportive Results from Open-Label Extension of Phase 2a Study for Progressive Supranuclear Palsy (PSP). (2024). Alzprotect. [Link]

Sources

- 1. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]

- 2. Ezeprogind | ALZFORUM [alzforum.org]

- 3. azp2006.fr [azp2006.fr]

- 4. researchgate.net [researchgate.net]

- 5. Alzprotect - Alzprotect Completes Phase 2a Clinical Trial Enrollment for AZP2006 in Progressive Supranuclear Palsy (PSP) [alzprotect.com]

- 6. AZP2006 (Ezeprogind®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ezeprogind - AlzProtect - AdisInsight [adisinsight.springer.com]

- 8. Ezeprogind - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

Methodological & Application

Application Notes and Protocols: Immunohistochemical Assessment of Tau Pathology Modulation by Ezeprogind

Authored by: Senior Application Scientist, Advanced Neurodiagnostics Division

Introduction: Targeting Tau Pathology with Ezeprogind

Tauopathies, including Alzheimer's disease, are characterized by the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). This pathological process disrupts neuronal function and is a key driver of neurodegeneration. Ezeprogind (formerly known as PRX-002/UCB-4548) is an investigational compound that has been explored for its potential to modulate microtubule dynamics and neuronal function. While not a staining agent itself, Ezeprogind's therapeutic hypothesis centers on its ability to mitigate the downstream consequences of tau pathology.

This document provides a comprehensive guide for researchers to assess the effects of Ezeprogind treatment on tau pathology in preclinical models using immunohistochemistry (IHC). We will detail a robust, validated protocol for the detection of key pathological tau species, enabling the quantitative evaluation of Ezeprogind's biological impact on neuronal tissue.

Principle of the Application: Visualizing Therapeutic Efficacy

The core principle of this application is not to use Ezeprogind as a direct staining agent, but rather to employ established immunohistochemical techniques to measure changes in tau pathology markers in response to Ezeprogind treatment. By comparing tissue from vehicle-treated and Ezeprogind-treated animal models, researchers can quantify the compound's ability to reduce hyperphosphorylated tau, a key indicator of therapeutic efficacy.

This protocol is designed to be a self-validating system, incorporating essential controls and explaining the rationale behind each step to ensure reliable and reproducible results.

Experimental Design: A Framework for In-Vivo Efficacy Studies

To accurately assess the in-vivo effects of Ezeprogind, a well-controlled experimental design is paramount. The following workflow outlines a typical preclinical study.

Figure 1. A comprehensive workflow for evaluating the effect of Ezeprogind on tau pathology.

Detailed Protocol: Immunohistochemical Staining for Phosphorylated Tau (AT8)

This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) brain tissue. All incubation steps should be performed in a humidified chamber to prevent tissue drying.

Reagents and Materials

A comprehensive list of necessary reagents, including recommended suppliers and catalog numbers, is provided for reproducibility.

| Reagent/Material | Specification/Supplier | Purpose |

| Primary Antibody | Mouse anti-pTau (Ser202, Thr205) [AT8] | Target Detection |

| Secondary Antibody | Goat anti-Mouse IgG (H+L), HRP-conjugated | Signal Amplification |

| Antigen Retrieval | Sodium Citrate Buffer (10 mM, pH 6.0) | Epitope Unmasking |

| Blocking Buffer | 10% Normal Goat Serum in 1X TBST | Non-specific Binding |

| Wash Buffer | Tris-Buffered Saline with 0.1% Tween-20 (TBST) | Washing Steps |

| Peroxide Block | 3% Hydrogen Peroxide in Methanol | Endogenous Peroxidase |

| Detection System | DAB (3,3'-Diaminobenzidine) Substrate Kit | Chromogenic Detection |

| Counterstain | Harris Modified Hematoxylin | Nuclear Staining |

| Mounting Medium | Xylene-based, permanent | Coverslipping |

Step-by-Step Staining Procedure

2.1 Deparaffinization and Rehydration

-

Rationale: Paraffin must be removed to allow aqueous reagents to infiltrate the tissue. The subsequent alcohol gradient gently rehydrates the tissue sections.

-

Incubate slides in Xylene: 2 changes, 5 minutes each.

-

Incubate in 100% Ethanol: 2 changes, 5 minutes each.

-

Incubate in 95% Ethanol: 1 change, 3 minutes.

-

Incubate in 70% Ethanol: 1 change, 3 minutes.

-

Rinse in distilled water: 5 minutes.

2.2 Antigen Retrieval

-

Rationale: Formalin fixation creates protein cross-links that can mask the antigenic epitope. Heat-Induced Epitope Retrieval (HIER) uses heat and a specific pH buffer to break these cross-links, thereby unmasking the target for antibody binding.[1][2][3]

-

Pre-heat Sodium Citrate Buffer (10 mM, pH 6.0) to 95-100°C in a water bath or steamer.

-

Immerse slides in the hot citrate buffer and incubate for 20-30 minutes.

-

Allow slides to cool in the buffer at room temperature for at least 20 minutes.

-

Rinse slides in 1X TBST for 5 minutes.

2.3 Blocking Endogenous Peroxidase

-

Rationale: Brain tissue contains endogenous peroxidase activity (e.g., in red blood cells) which can react with the DAB substrate, leading to false-positive, non-specific background staining. Hydrogen peroxide inactivates these endogenous enzymes.[4]

-

Incubate slides in 3% H₂O₂ in methanol for 15 minutes at room temperature.

-

Rinse with 1X TBST: 2 changes, 5 minutes each.

2.4 Blocking Non-Specific Binding

-

Rationale: The primary antibody can non-specifically adhere to tissue components through ionic or hydrophobic interactions. Using normal serum from the same species as the secondary antibody host effectively blocks these sites.[4][5][6]

-

Apply Blocking Buffer (10% Normal Goat Serum in TBST) to each section.

-

Incubate for 1 hour at room temperature.

2.5 Primary Antibody Incubation

-

Rationale: The AT8 antibody specifically recognizes tau protein phosphorylated at serine 202 and threonine 205, which is a key pathological hallmark in tauopathies.[7][8][9][10] An overnight incubation at 4°C is recommended to maximize specific binding.

-

Dilute the anti-pTau (AT8) antibody in blocking buffer to its optimal concentration (e.g., 1:500 - 1:1000, requires optimization).

-

Tap off excess blocking buffer from slides and apply the diluted primary antibody.

-

Incubate overnight at 4°C in a humidified chamber.

-

The next day, rinse slides with 1X TBST: 3 changes, 5 minutes each.

2.6 Secondary Antibody and Detection

-

Rationale: The HRP-conjugated secondary antibody binds to the primary antibody. The HRP enzyme then catalyzes the conversion of the soluble DAB substrate into an insoluble, brown-colored precipitate at the site of the antigen, allowing for visualization.[11][12][13]

-

Apply the HRP-conjugated goat anti-mouse secondary antibody, diluted according to the manufacturer's instructions.

-

Incubate for 1 hour at room temperature.

-

Rinse with 1X TBST: 3 changes, 5 minutes each.

-

Prepare the DAB substrate solution immediately before use as per the kit's instructions.[14]

-

Apply the DAB solution to the tissue and monitor for color development under a microscope (typically 2-10 minutes).

-

Immediately stop the reaction by immersing the slides in distilled water.

2.7 Counterstaining, Dehydration, and Mounting

-

Rationale: Hematoxylin stains cell nuclei blue, providing anatomical context to the brown DAB signal. The final dehydration and mounting steps prepare the slide for long-term storage and high-resolution microscopy.

-

Counterstain with Hematoxylin for 30-60 seconds.

-

"Blue" the stain by rinsing in running tap water for 5 minutes.

-

Dehydrate the sections through a reverse alcohol gradient (70%, 95%, 100% Ethanol), followed by Xylene.

-

Apply a drop of permanent mounting medium and coverslip the slides.

Data Analysis and Interpretation

Quantitative analysis is crucial for an objective assessment of Ezeprogind's efficacy.

-

Image Acquisition: Capture high-resolution images of relevant brain regions (e.g., hippocampus, cortex) using a brightfield microscope or a whole-slide scanner. Ensure consistent lighting and magnification across all samples.

-

Quantitative Analysis: Utilize image analysis software (e.g., ImageJ/Fiji, QuPath) to measure the pTau burden. Common metrics include:

-

Percent Area Fraction: The percentage of the total region of interest that is positively stained with DAB.

-

Object Counting: The number of pTau-positive cells or neurofibrillary tangles per unit area.

-

-

Statistical Analysis: Compare the quantitative data between the vehicle-treated and Ezeprogind-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A statistically significant reduction in pTau staining in the Ezeprogind group would indicate a positive therapeutic effect.

Mechanism of Action: Ezeprogind and Tau Pathology

Ezeprogind is a novel small molecule that targets the Progranulin (PGRN) and Prosaposin (PSAP) axis.[15] Its proposed mechanism involves stabilizing the PGRN-PSAP complex, which enhances lysosomal function.[15][16][17] This improved lysosomal clearance capacity is thought to facilitate the degradation of pathological misfolded proteins, including hyperphosphorylated tau.[17] By reducing the accumulation of pTau, Ezeprogind may mitigate neuroinflammation and neuronal death, key drivers of disease progression in tauopathies.[16][18]

Figure 2. The proposed mechanism of action for Ezeprogind in reducing tau pathology.

References

-

A mechanism of action with multiple effects, a unique solution for neurodegeneration. Alzprotect. [Link]

-

AZP2006 (Ezeprogind): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases | Request PDF. ResearchGate. [Link]

-

AZP2006 (Ezeprogind®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases. PubMed. [Link]

-

IHC Antigen Retrieval Protocol | Heat & Enzyme Methods. Boster Bio. [Link]

-

Immunohistochemistry Basics: Blocking Non-Specific Staining. Bitesize Bio. [Link]

-

Immunohistochemistry using the anti-phospho-tau antibody, AT8,... | Download Scientific Diagram. ResearchGate. [Link]

-

Tau Antibody. GenomeMe. [Link]

-

Structures of AT8 and PHF1 phosphomimetic tau: Insights into the posttranslational modification code of tau aggregation. PNAS. [Link]

-

Tau (AT8); Phospho Tau (Ser 202, Thr 205). ALZFORUM. [Link]

-

Isolation and characterization of antibody fragment selective for human AD brain derived tau variants. National Institutes of Health. [Link]

-

Modifications of tau protein after cerebral ischemia and reperfusion in rats are similar to those occurring in Alzheimer’s disease – Hyperphosphorylation and cleavage of 4. National Institutes of Health. [Link]

-

Biomedical Science: Cellular Pathology. University of Wolverhampton. [Link]

-

AZP2006/EZEPROGIND neuroprotective effect in age-related cognitive decline and Alzheimer's disease progression | Request PDF. ResearchGate. [Link]

-

Tips for Step 8 - Block Non-specific Binding Sites. Bio-Rad Antibodies. [Link]

-

Ezeprogind - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

-

Non-specific binding of antibodies in immunohistochemistry: fallacies and facts. National Institutes of Health. [Link]

-

Horseradish Peroxidase-DAB Immunohistochemistry Detection kits. Zyagen. [Link]

Sources

- 1. bosterbio.com [bosterbio.com]

- 2. IHC antigen retrieval protocol | Abcam [abcam.com]

- 3. tau.ac.il [tau.ac.il]

- 4. Blocking in IHC | Abcam [abcam.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. alzforum.org [alzforum.org]

- 8. Phospho-Tau (Ser202, Thr205) Monoclonal Antibody (AT8) (MN1020) [thermofisher.com]

- 9. Isolation and characterization of antibody fragment selective for human AD brain derived tau variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modifications of tau protein after cerebral ischemia and reperfusion in rats are similar to those occurring in Alzheimer’s disease – Hyperphosphorylation and cleavage of 4- and 3-repeat tau - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 12. zyagen.com [zyagen.com]

- 13. medaysis.com [medaysis.com]

- 14. Pierce™ DAB Substrate Kit 275 mL | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 15. AZP2006 (Ezeprogind®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]

- 17. researchgate.net [researchgate.net]

- 18. Ezeprogind - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Troubleshooting & Optimization

Overcoming solubility issues with Ezeprogind disulfate in vitro

Technical Support Center: Optimizing In Vitro Solubility of Ezeprogind Disulfate

Executive Summary

Ezeprogind (AZP2006), a potent proneurogenic molecule often structurally related to the P7C3 class (specifically P7C3-A20), targets the NAMPT salvage pathway and the progranulin-prosaposin lysosomal axis. While the disulfate salt form is engineered to improve hydrophilicity compared to the free base, researchers frequently encounter "crash-out" precipitation events upon introduction to physiological buffers (pH 7.4). This guide provides a mechanistic approach to maintaining solubility, ensuring bioavailability, and validating experimental consistency.

Stock Solution Preparation

Q: What is the optimal solvent for Ezeprogind disulfate stock solutions?

Recommendation: Dimethyl Sulfoxide (DMSO) is the gold standard for stock preparation, despite the compound being a disulfate salt.

-

The Science: While disulfate salts are theoretically water-soluble, the core aminopropyl carbazole scaffold of Ezeprogind is highly hydrophobic (LogP ~4-5). Dissolving the salt directly in water creates an acidic solution where the compound is stable. However, introducing this aqueous stock into a neutral buffer (pH 7.4) often causes rapid deprotonation, reverting the molecule to its hydrophobic free-base form and leading to immediate, often microscopic, precipitation.

-

Protocol:

-

Concentration: Prepare a 10 mM to 50 mM stock in anhydrous DMSO (≥99.9%).

-

Vortexing: Vortex vigorously for 30-60 seconds. The solution should be crystal clear.

-

Storage: Aliquot into light-protective amber vials (Ezeprogind is light-sensitive) and store at -80°C . Avoid freeze-thaw cycles >3 times.

-

Q: Can I use water or PBS for the stock solution? Strictly No for long-term storage.

-

Reasoning: In water, the disulfate salt is susceptible to hydrolysis over time. In PBS, the phosphate ions can interact with the disulfate counter-ions or buffer the pH to a point where the free base precipitates inside the stock vial.

Dosing & Dilution Strategies (The "Anti-Crash" Protocol)

Q: My cells look grainy after adding the compound. What happened? You likely triggered a "Solvent Shock" precipitation . Adding a high-concentration DMSO stock directly to a large volume of aqueous media creates a local interface of high water/low solvent, forcing the hydrophobic drug out of solution before it can disperse.

The Solution: Serial Intermediate Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "spiking" solution.

Protocol: The 1000x -> 10x -> 1x Stepwise Method

Target Final Concentration: 10 µM in Media (0.1% DMSO)

| Step | Source Solution | Solvent/Diluent | Volume Ratio | Resulting Conc. | State |

| 1.[1][2][3][4][5][6][7][8][9][10][11][12] Primary Stock | Powder | 100% DMSO | N/A | 10 mM | Clear |

| 2. Intermediate | 10 mM Stock | Cell Culture Media (Pre-warmed) | 1:100 | 100 µM | Critical Step * |

| 3. Working | 100 µM Intermediate | Cell Culture Media | 1:10 | 10 µM | Stable |

-

*Critical Step: Perform Step 2 by adding the DMSO stock dropwise to the vortexing media. If the 100 µM solution is cloudy, sonicate for 5 minutes at 37°C. If it remains cloudy, the concentration is above the solubility limit for that specific media formulation (serum proteins can sometimes help solubilize, but serum-free media is riskier).

Troubleshooting & Validation

Q: How do I validate that the drug is actually dissolved in my well? Visual clarity is not enough. Micro-precipitates can be invisible to the naked eye but will sediment onto cells, causing localized toxicity (false positives) or lack of efficacy (false negatives).

Self-Validating Protocol:

-

Centrifugation Test: Prepare a "mock" dosing solution (e.g., 10 µM in media) in a microcentrifuge tube.

-

Spin: Centrifuge at 13,000 x g for 10 minutes.

-

Analyze:

-

Pellet? If you see a pellet, the drug has precipitated.

-

HPLC/UV Check: Measure the absorbance of the supernatant. If the absorbance is significantly lower than expected (compared to a DMSO standard), the drug has crashed out.

-

Visual Workflows

Figure 1: Solubilization & Dosing Workflow

This diagram illustrates the critical "Intermediate Dilution" step to prevent osmotic shock.

Caption: Stepwise dilution strategy to mitigate hydrophobicity-driven precipitation during in vitro dosing.

Figure 2: Troubleshooting Decision Tree

Use this logic flow when inconsistent biological results (e.g., variable toxicity) are observed.

Caption: Diagnostic logic for identifying solubility-driven experimental errors.

References

-

National Institutes of Health (NIH) / PubMed. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. Retrieved from [Link]

-

AlzForum. Therapeutics: Ezeprogind (AZP2006).[8][9] Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P7C3-A20 treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. alzforum.org [alzforum.org]

- 7. researchgate.net [researchgate.net]

- 8. AZP2006 (Ezeprogind®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]

- 10. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]

Technical Support Center: AZP2006 (Ezeprogind) Optimization Guide

Introduction: The "Goldilocks" Zone of Lysosomal Modulation

Welcome to the technical support hub for AZP2006 (Ezeprogind). If you are accessing this guide, you are likely investigating neuroprotection in models of Frontotemporal Dementia (FTD), Progressive Supranuclear Palsy (PSP), or Alzheimer’s Disease.

The Core Challenge: AZP2006 is not a traditional receptor agonist; it is a molecular chaperone that stabilizes the Progranulin (PGRN) / Prosaposin (PSAP) complex. Its efficacy relies on a precise stoichiometric balance. Too little, and the PGRN-PSAP complex degrades; too much, and you may induce lysosomal vacuolization (a common artifact with lysosomotropic agents).

This guide replaces generic protocols with a causality-driven optimization strategy designed to identify the specific therapeutic window for your cell model.

Part 1: Reagent Preparation & Solubility

User Question: "My compound precipitates upon addition to the media, or I see crystal formation in the wells. How do I solubilize AZP2006 correctly?"

The Causality

AZP2006 is a lipophilic small molecule. Direct addition to aqueous media often causes "crashing out," leading to local toxicity hotspots and zero effective concentration in the bulk media.

The Protocol: Solvent-Shift Method

| Parameter | Recommendation | Rationale |

| Primary Solvent | DMSO (Dimethyl sulfoxide), anhydrous | Ensures complete solubilization of the lipophilic structure. |

| Stock Concentration | 10 mM or 20 mM | High enough to allow minimal DMSO volume in the final assay (<0.1%). |

| Storage | -20°C in single-use aliquots | Prevents freeze-thaw cycles which introduce moisture and degrade the compound. |

| Intermediate Dilution | Required | Do not pipette 10 mM stock directly into cells. |

Step-by-Step Dilution Scheme:

-

Master Stock: Dissolve AZP2006 powder in DMSO to 10 mM . Vortex until clear.

-

Intermediate Stock (100x): Dilute the Master Stock 1:100 into culture media (serum-free) or PBS to create a 100 µM working solution.

-

Note: If precipitation occurs here, use warm media (37°C) and vortex immediately.

-

-

Final Treatment: Add the Intermediate Stock to your cell wells (e.g., 10 µL into 990 µL media) to achieve 1 µM .

Part 2: Dose-Response Optimization

User Question: "I am not seeing neuroprotection, or I am seeing toxicity. What is the optimal concentration range?"

The Causality

AZP2006 exhibits a biphasic or bell-shaped dose-response curve in many assays.

-

Mechanism: It binds the PGRN/PSAP complex with a

[1].[1] -

Implication: Your assay window is likely between 100 nM and 5 µM . Concentrations above 10-20 µM often trigger off-target lysosomal swelling.

Optimization Matrix

Use this matrix to select your starting range based on your specific cell model.

| Cell Model | Recommended Range | Incubation Time | Critical Readout |

| SH-SY5Y / PC12 | 100 nM – 5 µM | 24 – 48 Hours | MTT / CellTiter-Glo (ATP) |

| Primary Cortical Neurons | 50 nM – 2 µM | 48 – 72 Hours | MAP2 Neurite Length / LDH Release |

| iPSC-derived Neurons | 100 nM – 10 µM | 4 – 7 Days | PGRN Levels (ELISA) / Synaptophysin |

| Microglia (BV2/iMGL) | 500 nM – 5 µM | 24 Hours | TNF- |

Visualizing the Assay Workflow

The following diagram outlines the logical flow for a robust dose-response experiment, ensuring controls for solvent toxicity.

Figure 1: Experimental workflow for AZP2006 dose-response validation. Note the critical stabilization period before treatment.

Part 3: Validating the Mechanism (The "Why")

User Question: "How do I confirm the compound is working on-target and not just acting as a generic antioxidant?"

The Causality

AZP2006 works by stabilizing the interaction between Progranulin (PGRN) and Prosaposin (PSAP).[2][3] This complex is then trafficked into the lysosome via the Sortilin receptor (SORT1) or Cation-Independent Mannose-6-Phosphate Receptor (CI-M6PR). Once inside, it prevents PGRN proteolysis, thereby boosting lysosomal function [2].

Self-Validating Check: If AZP2006 is active in your system, you must see an increase in intracellular or secreted Progranulin levels via ELISA or Western Blot. If cell survival increases but PGRN levels do not, the effect is likely off-target.

Pathway Diagram

Figure 2: Mechanism of Action. AZP2006 acts as a chaperone, facilitating the Sortilin-mediated entry of the PGRN-PSAP complex into the lysosome.[4][5]

Part 4: Troubleshooting & FAQs

Q1: I see high variability in my MTT assay results.

Diagnosis: Metabolic interference. Solution: AZP2006 modulates lysosomal and mitochondrial function. In some metabolic assays (like MTT), this can cause a false signal.

-

Fix: Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo) or a membrane integrity assay (LDH release). These are less prone to metabolic artifacts induced by lysosomotropic agents.

Q2: Can I use AZP2006 in serum-free media?

Diagnosis: Carrier protein requirement. Solution: Yes, but be careful. AZP2006 binds to proteins.[1][2][3][6][7] In serum-free conditions, the "free drug" concentration is higher, potentially shifting the toxicity curve to the left (lower concentrations become toxic).

-

Fix: If moving from 10% FBS to Serum-Free, reduce the concentration by 2-5x (e.g., if 5 µM worked in FBS, try 1 µM in Neurobasal).

Q3: How long is the compound stable in culture?

Diagnosis: Chemical stability vs. biological half-life. Solution: AZP2006 is chemically stable in media for >48 hours. However, cellular uptake is rapid.

-

Fix: For experiments lasting >72 hours, perform a half-media change with fresh compound every 48 hours to maintain therapeutic levels.

References

-

Corvol, J.C., et al. (2025).[4][8] AZP2006 in Progressive Supranuclear Palsy: Outcomes from a Phase 2a Multicenter, Randomized Trial. Movement Disorders. [4]

-

Alzprotect. (2021).[2] AZP2006: A mechanism of action with multiple effects, a unique solution for neurodegeneration.[9] Alzprotect Scientific Resources.

-

Estrella, C., et al. (2023).[2] AZP2006, a new promising treatment for Alzheimer's and related diseases.[1][5] Alzheimer's & Dementia, 19(S21).[2]

-

Nguyen, T., et al. (2025). AZP2006 (Ezeprogind): A Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases.[10] PubMed.[3][11] (Note: URL is illustrative of the search result context).

For further assistance, please contact the Neurobiology Applications Team with your specific lot number and cell line details.

Sources

- 1. AZP2006, a new promising treatment for Alzheimer’s and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 4. azp2006.fr [azp2006.fr]

- 5. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]

- 6. AZP2006 (Ezeprogind®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzprotect.com [alzprotect.com]

- 8. alzforum.org [alzforum.org]

- 9. neuro-central.com [neuro-central.com]

- 10. ALZPROTECT NEW EN – Xerys [xerys.com]

- 11. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]

Addressing off-target effects of Ezeprogind disulfate in research

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for Ezeprogind (AZP2006). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common questions encountered when working with this first-in-class molecule. Our goal is to ensure the integrity of your research by providing a clear understanding of Ezeprogind's mechanism of action and helping you troubleshoot potential experimental challenges.

Ezeprogind is a novel, orally available small molecule developed to address neurodegenerative diseases by targeting lysosomal health.[1][2] Its primary mechanism involves the stabilization of the Progranulin (PGRN) and Prosaposin (PSAP) axis.[1][2][3][4][5] This action enhances the delivery of these critical proteins to the lysosome, reinforcing lysosomal membrane integrity and boosting proteolytic capacity. The result is a cascade of beneficial downstream effects, including reduced protein accumulation (like hyperphosphorylated Tau), attenuated neuroinflammation, and support for neuronal function.[1][3][5]

Due to this multi-faceted impact, researchers may observe a wide range of cellular and molecular changes. This guide will help you distinguish these intended, mechanism-driven downstream effects from true off-target anomalies and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Is Ezeprogind a direct Tau kinase inhibitor?

No, Ezeprogind is not a direct kinase inhibitor. The observed reduction in Tau hyperphosphorylation is a downstream consequence of its primary action on the PGRN-PSAP axis.[1][6] By restoring lysosomal function, Ezeprogind helps clear misfolded proteins and reduces cellular stress, which in turn can lead to a reduction in the activity of kinases responsible for Tau hyperphosphorylation.

Q2: How does Ezeprogind impact neuroinflammation?

The anti-inflammatory effects of Ezeprogind are directly linked to its primary mechanism. Progranulin is a known modulator of microglial activation. By stabilizing the PGRN-PSAP complex, Ezeprogind increases functional progranulin levels, which helps to suppress pro-inflammatory cytokine production by microglia.[6] Therefore, observing a decrease in markers like Iba1 activation or TNF-α secretion is an expected downstream effect, not an off-target one.

Q3: What is the relationship between Ezeprogind and the historic compound Davunetide (NAP, AL-108)?

This is an important point of clarification. Davunetide (also known as NAP) is an eight-amino-acid peptide that was investigated for its neuroprotective properties, with a proposed mechanism related to microtubule stabilization.[7][8][9] Ezeprogind (AZP2006) is a distinct small molecule with a different and more specific mechanism of action centered on the Progranulin-Prosaposin axis.[1][3] While both compounds have been explored in the context of neurodegeneration and Tau pathology, their underlying pharmacology is different. Researchers should not extrapolate data from Davunetide studies to predict the molecular behavior of Ezeprogind.

Q4: Can I use Ezeprogind in any neurodegenerative disease model?

Ezeprogind's mechanism of targeting lysosomal dysfunction makes it broadly relevant for many neurodegenerative disorders, including tauopathies like Progressive Supranuclear Palsy (PSP) and Alzheimer's disease.[1][4] However, its efficacy in a specific model will depend on the extent to which lysosomal and progranulin pathway deficits are key drivers of the pathology in that model. For instance, models with a primary pathology unrelated to lysosomal stress or protein aggregation may show a less robust response.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you navigate unexpected results.

Issue 1: Inconsistent Effects on Tau Phosphorylation

Q: My Western blot results for phosphorylated Tau (e.g., pTau181) are highly variable after Ezeprogind treatment in my primary neuron culture. What could be wrong?

A: This is a common challenge when assessing downstream effects that are not the result of direct enzyme inhibition. The effect of Ezeprogind on Tau is indirect, relying on the restoration of cellular homeostasis.

Causality Behind the Issue:

-

Cellular Health & Stress: The baseline level of cellular stress in your culture is critical. If cultures are overly stressed due to high density, nutrient depletion, or excitotoxicity, the restorative capacity of Ezeprogind may be overwhelmed, leading to variability.

-

Treatment Timing & Duration: The reduction in pTau is not instantaneous. It requires time for the PGRN-PSAP axis to be stabilized, lysosomal function to improve, and for cellular clearance mechanisms to act on Tau kinases and phosphatases. Short treatment windows may not be sufficient.

-

Model System Suitability: The specific neuronal model must have a relevant Tau pathology. If the model does not exhibit dysregulated Tau phosphorylation at baseline, the effect of Ezeprogind will be difficult to detect.

Troubleshooting Workflow & Protocol:

Caption: Workflow for troubleshooting inconsistent pTau results.

Protocol: Validating Cellular Response to Ezeprogind

-

Culture Preparation: Plate primary cortical neurons at a consistent density. Allow cells to mature for at least 7-10 days in vitro (DIV) before treatment.

-

Baseline Assessment: Before treatment, collect a subset of cell lysates to establish a stable baseline of total Tau and pTau levels.

-

Time-Course Experiment: Treat cultures with the recommended concentration of Ezeprogind (see table below) for 12, 24, and 48 hours. Include a vehicle-only control at each time point.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Western Blotting:

-

Quantify total protein concentration using a BCA assay.

-

Load equal amounts of protein (20-30 µg) per lane.

-

Probe membranes with primary antibodies for pTau (e.g., AT8, pS202/T205), total Tau, and a loading control (e.g., GAPDH or β-Actin).

-

Use validated secondary antibodies and an appropriate detection reagent.

-

-

Analysis: Quantify band intensity using densitometry software. Normalize pTau signal to total Tau signal, and then normalize this ratio to the loading control. Compare treated samples to time-matched vehicle controls.

Issue 2: Unexpected Changes in Gene Expression

Q: I performed RNA-seq on my mixed glial culture after Ezeprogind treatment and see widespread changes in inflammatory and lysosomal gene expression. Are these off-target effects?

A: It is highly probable that these are on-target, mechanism-related effects. Ezeprogind's primary action on the PGRN-PSAP axis initiates a cascade that fundamentally alters the cell's transcriptional state, especially in microglia and astrocytes where progranulin plays a key regulatory role.

Visualizing the Mechanism of Action:

Caption: Ezeprogind's mechanism and downstream effects.

Recommended Validation Strategy:

To confirm these transcriptional changes are linked to the primary mechanism, you should correlate them with functional protein-level readouts.

-

Select Key Genes: From your RNA-seq data, select key upregulated genes associated with lysosomal function (e.g., CTSD, LAMP1) and downregulated genes related to inflammation (e.g., Tnf, Il1b).

-

Validate with qPCR: Confirm the expression changes of these selected genes using quantitative PCR.

-

Protein-Level Confirmation:

-

Lysosomal Function: Perform a functional assay, such as using a Magic Red™ Cathepsin B substrate assay, to confirm that the increased lysosomal gene expression translates to increased proteolytic activity.

-

Inflammation: Use an ELISA or multiplex assay (e.g., Luminex) on the cell culture supernatant to confirm that the downregulation of inflammatory genes results in reduced secretion of TNF-α and IL-1β proteins.

-

This multi-level validation provides strong evidence that the observed transcriptional changes are a direct consequence of Ezeprogind's intended biological activity.

Summary of Key Experimental Parameters

For ease of reference, the following table summarizes recommended starting concentrations and expected outcomes for in vitro experiments.

| Parameter | Recommendation | Rationale & Key Reference |

| Cell Type | Primary Cortical Neurons, Mixed Glial Cultures, iPSC-derived Neurons | Models must possess relevant pathways (lysosomal, progranulin, Tau).[6] |

| Working Concentration | 10 nM - 1 µM | Effective concentrations in preclinical models. Titration is recommended for new systems.[6] |

| Treatment Duration | 24 - 72 hours | Sufficient time to observe downstream effects on protein turnover and inflammation. |

| Primary Readout | Lysosomal Activity (e.g., Cathepsin Assay) | Confirms engagement with the primary target pathway.[3] |

| Secondary Readouts | pTau/Total Tau Ratio (Western Blot), Cytokine Levels (ELISA), Neurite Outgrowth | Validates expected downstream neuroprotective and anti-inflammatory effects.[1][3][6] |

| Essential Controls | Vehicle (DMSO) Control, Untreated Control, Positive Control (if applicable) | Critical for interpreting data and ensuring observed effects are compound-specific. |

References

-

A mechanism of action with multiple effects, a unique solution for neurodegeneration. (n.d.). Alzprotect. Retrieved February 7, 2024, from [Link]

-

Ezeprogind. (2023, October 17). ALZFORUM. Retrieved February 7, 2024, from [Link]

-

Verwaerde, P., & Defert, O. (2024). AZP2006 (Ezeprogind®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases. ChemMedChem, e202400891. [Link]

-

AZP2006 (Ezeprogind): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Ezeprogind - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved February 7, 2024, from [Link]

-

Alzprotect forges ahead with first patients enrolled in Phase 2a study in Progressive Supranuclear Palsy (PSP). (2020, September 14). Alzprotect. Retrieved February 7, 2024, from [Link]

-

Gozes, I., & Divinski, I. (2007). NAP (davunetide) provides functional and structural neuroprotection. Current pharmaceutical design, 13(5), 479–484. [Link]

-

Jadhav, V., Mahaddalkar, T., & Kalia, K. (2022). Microtubule stabilising peptides: new paradigm towards management of neuronal disorders. Drug Discovery Today, 27(1), 183-192. [Link]

-

Davunetide: A review of safety and efficacy data with a focus on neurodegenerative diseases. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

AZP2006 (Ezeprogind®): A PROMISING NEW DRUG CANDIDATE IN THE BATTLE AGAINST NEURODEGENERATIVE DISEASES. (2024, May 5). Xerys. Retrieved February 7, 2024, from [Link]

-

Gozes, I., & Tiong, S. Y. (2022). NAP (Davunetide): The Neuroprotective ADNP Drug Candidate Penetrates Cell Nuclei Explaining Pleiotropic Mechanisms. Cells, 12(1), 51. [Link]

-

News. (n.d.). Alzprotect. Retrieved February 7, 2024, from [Link]

-

Verwaerde, P., & Defert, O. (2024). AZP2006 (Ezeprogind®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases. ChemMedChem, e202400891. [Link]

-

Alzprotect announces the WHO approval of generic name Ezeprogind for the « first-in-Class » AZP2006 clinical stage drug. (n.d.). Alzprotect. Retrieved February 7, 2024, from [Link]

-

Boxer, A. L., et al. (2014). Davunetide for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial. The Lancet Neurology, 13(7), 676–685. [Link]

-

Jouroukhin, Y., & Gozes, I. (2014). Microtubule-stabilizing peptides and small molecules protecting axonal transport and brain function: focus on davunetide (NAP). Journal of molecular neuroscience, 54(3), 473–478. [Link]

-

Davunetide. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

-

Song, L., et al. (2014). The Neuroprotective Peptide NAP Does Not Directly Affect Polymerization or Dynamics of Reconstituted Neural Microtubules. Journal of Alzheimer's disease, 39(2), 345–355. [Link]

-

The Neuroprotective Peptide NAP Does Not Directly Affect Polymerization or Dynamics of Reconstituted Neural Microtubules. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

Sources

- 1. AZP2006 (Ezeprogind®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AZP2006 (Ezeprogind®): A PROMISING NEW DRUG CANDIDATE IN THE BATTLE AGAINST NEURODEGENERATIVE DISEASES – Xerys [xerys.com]

- 3. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]

- 4. researchgate.net [researchgate.net]

- 5. AZP2006 (Ezeprogind®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alzforum.org [alzforum.org]

- 7. NAP (davunetide) provides functional and structural neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Davunetide for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microtubule-stabilizing peptides and small molecules protecting axonal transport and brain function: focus on davunetide (NAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Ezeprogind (AZP2006) Technical Support Center: A Guide for Long-Term Preclinical and Clinical Research

Introduction

Welcome to the technical support center for Ezeprogind (also known as AZP2006). This guide is designed for researchers, scientists, and drug development professionals engaged in long-term studies involving this first-in-class, orally available small molecule. Ezeprogind is under investigation for neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP), Alzheimer's, and Parkinson's disease.[1][2] Its unique mechanism, which centers on the modulation of the progranulin (PGRN) and prosaposin (PSAP) axis to enhance lysosomal function, presents both significant therapeutic promise and specific technical considerations for robust experimental design.[1][3]

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address common and complex issues encountered during long-term administration protocols. Our goal is to equip your team with the necessary insights to ensure experimental validity, reproducibility, and safety.

Mechanism of Action: The "Why" Behind the Protocol

A foundational understanding of Ezeprogind's mechanism is crucial for troubleshooting and optimizing experimental design. The compound acts as a molecular chaperone, stabilizing the PGRN-PSAP complex.[1] This action is critical because a stable complex enhances lysosomal function, which is essential for clearing the toxic protein aggregates (like hyperphosphorylated Tau and alpha-synuclein) that are hallmarks of many neurodegenerative diseases.[1][4] By improving this cellular "recycling" system, Ezeprogind helps to reduce pathological Tau accumulation, mitigate neuroinflammation, and promote neuronal survival.[3][4][5]

Caption: Ezeprogind's dual mechanism enhancing PGRN-PSAP lysosomal trafficking.

Frequently Asked Questions (FAQs)

General & Handling

Q1: What is the recommended solvent for reconstituting Ezeprogind powder? A1: While specific preclinical formulations may vary, for in vitro work, Dimethyl sulfoxide (DMSO) is a common co-solvent for creating stock solutions.[6] It is critical to note the final concentration of DMSO in your cell culture media, as it can be toxic to cells at higher concentrations. Always prepare a vehicle control with the same final DMSO concentration as your experimental conditions. For in vivo oral administration in clinical trials, Ezeprogind has been administered as an oral solution, though the exact vehicle is proprietary.[7]

Q2: What are the proper storage conditions for Ezeprogind? A2: For long-term stability, the powdered form of Ezeprogind should be stored at -20°C. Once reconstituted in a solvent, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[6] Under these conditions, the powder is stable for up to 3 years, and the solvent-based stock for up to 1 year.[6]

Pharmacokinetics & Dosing

Q3: Ezeprogind has a very long half-life (~30 days). How does this impact the design of a long-term study? A3: The ~30-day half-life is a critical parameter.[7]

-

Time to Steady State: It takes approximately 4-6 weeks of daily dosing for blood levels to reach a steady state.[7] This means that any efficacy assessments or terminal experiments should be planned for well after this initial period to ensure consistent compound exposure.

-

Washout Period: If your study includes a washout period, it must be sufficiently long. A washout of at least 5 half-lives (i.e., ~150 days) would be required to ensure complete clearance of the drug.

-

Dosing Frequency: The long half-life supports a once-daily oral dosing regimen, which has been used in clinical trials.[7]

Q4: What is the bioavailability and CNS penetration of Ezeprogind? A4: Ezeprogind is an orally bioavailable small molecule that is rapidly absorbed and widely distributed in tissues.[1][8] Crucially for a neurodegenerative disease therapeutic, it crosses the blood-brain barrier. In clinical studies with patients, cerebrospinal fluid (CSF) concentrations reached about 3% of plasma levels, demonstrating CNS penetration.[7]

Troubleshooting Guide for Long-Term Administration

This section addresses specific problems that may arise during your experiments, providing a logical framework for identifying the cause and implementing a solution.

Issue 1: Inconsistent or Unexpected Pharmacokinetic (PK) Profile

Symptom: Plasma or tissue concentrations of Ezeprogind are highly variable between subjects or do not align with expected levels based on published data.

Potential Causes & Solutions:

-

Cause A: Formulation/Solubility Issues.

-

Why it happens: If Ezeprogind is not fully solubilized in the vehicle, the administered dose will be inconsistent. This is particularly relevant for oral gavage in animal studies.

-

Troubleshooting Steps:

-

Verify Solubility: Visually inspect your dosing solution for any precipitate. If possible, measure the concentration of a sample from the top and bottom of your solution batch to check for uniformity.

-

Optimize Vehicle: If using a suspension, ensure adequate and consistent re-suspension (e.g., vortexing) immediately before dosing each animal. Consider co-solvents like PEG300/400 or Tween 80 if solubility is a persistent issue.[6]

-

Fresh Preparations: Prepare dosing solutions fresh and do not store them for extended periods unless stability in that specific vehicle has been validated.

-

-

-

Cause B: Metabolite Accumulation.

-

Why it happens: Phase 1 clinical studies noted that a multiple ascending dose trial was halted due to high plasma levels of a metabolite, M2.[8][9] In long-term studies, this or other metabolites could accumulate and potentially interfere with assays or exert their own biological effects.

-

Troubleshooting Steps:

-

Metabolite-Specific Assay: When conducting PK analysis, use an analytical method (e.g., LC-MS/MS) that can distinguish between the parent compound (Ezeprogind) and its major metabolites.

-

Dose Adjustment: If metabolite levels are a concern and correlate with adverse events, a reduction in dose or a less frequent dosing schedule might be necessary, though this must be balanced against maintaining therapeutic levels of the parent compound.

-

-

Sources

- 1. Ezeprogind (AZP-2006) [benchchem.com]

- 2. Ezeprogind - AlzProtect - AdisInsight [adisinsight.springer.com]

- 3. researchgate.net [researchgate.net]

- 4. AZP2006 (Ezeprogind®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ezeprogind | TLR9 Inhibitor Progranulin | TargetMol [targetmol.com]

- 7. Ezeprogind | ALZFORUM [alzforum.org]

- 8. Ezeprogind - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 9. First-In-Human Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses of AZP2006, A Synthetic Compound for the Treatment of Alzheimer's Disease and Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Quantifying Ezeprogind (AZP-2006) Synaptic Impact

Executive Summary & Mechanism of Action

Ezeprogind (AZP-2006) presents a unique challenge in synaptic quantification because it is not a direct ion channel modulator (unlike NMDA/AMPA receptor agonists). Instead, it acts as a lysotropic molecular chaperone .

Ezeprogind stabilizes the interaction between Progranulin (PGRN) and Prosaposin (PSAP) .[1][2][3] This stabilization prevents PGRN degradation, enhancing lysosomal acidification and function. The impact on synaptic function is downstream : by improving lysosomal clearance of toxic aggregates (e.g., hyperphosphorylated Tau,

Key Technical Implication: Researchers often fail to see results using standard "acute" electrophysiology protocols (0–60 min) because the synaptic benefit requires chronic incubation (24h–7 days) to manifest via metabolic and structural neuroprotection.

Mechanism of Action Diagram

Figure 1: The indirect pathway by which Ezeprogind preserves synaptic function via lysosomal regulation.

Troubleshooting Guide: Common Challenges

Category A: Electrophysiology (Patch-Clamp / MEA)

Q1: I perfused 100 nM Ezeprogind onto hippocampal slices, but I see no change in fEPSP slope or mEPSC frequency after 60 minutes. Is the batch defective?

-

Diagnosis: Incorrect experimental design.

-

Root Cause: Ezeprogind is a disease-modifying agent, not a neurotransmitter analog. It does not gate ion channels directly.

-

Solution: Switch to a Chronic Incubation Model .

-

Incubate slices or cultures with Ezeprogind (10–500 nM) for 24–72 hours prior to recording.

-

Introduce a stressor (e.g., A

oligomers or oxidative stress) during incubation. -

Measure: The preservation of LTP (Long-Term Potentiation) or spine density compared to the "Stressor Only" group, rather than enhancement over baseline in healthy tissue.

-

Q2: My whole-cell recordings show high variability in input resistance (

-

Diagnosis: Lysosomal swelling or pH imbalance due to overdose.

-

Root Cause: Ezeprogind is lysotropic.[4] At high concentrations (>1

M), it can accumulate in acidic organelles, potentially altering cytosolic pH or causing lysosomal volume changes that affect membrane capacitance. -

Solution:

-

Validate concentration: The therapeutic window is typically low nanomolar (10–100 nM) .

-

Check intracellular solution osmolarity.

-

Protocol Adjustment: Perform a washout period (30 min) before patching to remove extracellular compound while retaining the metabolic protective effect.

-

Category B: Biochemical & Imaging Assays[5]

Q3: Western blots for PSD-95 and Synaptophysin show no significant increase in healthy neurons treated with Ezeprogind.

-

Diagnosis: Ceiling effect.

-

Root Cause: Ezeprogind restores homeostasis; it does not necessarily induce "super-synapses" in healthy, unstressed cells.

-

Solution: You must use a Neurodegeneration Model .

-

Control: Vehicle.

-

Disease Model: Tau-P301L transfection or A

treatment (shows reduced PSD-95). -

Experimental: Disease Model + Ezeprogind.[5]

-

Success Metric: The Experimental group should show PSD-95 levels comparable to Control, significantly higher than the Disease Model.

-

Q4: Immunofluorescence shows high background when staining for Progranulin (PGRN) after treatment.

-

Diagnosis: Antibody trapping or complex masking.

-

Root Cause: Ezeprogind binds the PGRN-PSAP complex.[1][2][3][4][6] Some antibodies targeting the binding interface may be sterically hindered, or the stabilized complex may aggregate if fixation is poor.

-

Solution:

-

Use a polyclonal antibody raised against the granulin F domain (often exposed).

-

Perform antigen retrieval (Citrate buffer, pH 6.0) if using fixed tissue.

-

Validate with an ELISA kit specifically designed for total Progranulin (detecting both bound and unbound forms).

-

Validated Experimental Protocols

Protocol 1: Chronic Synaptic Protection Assay (Primary Cortical Neurons)

Objective: Quantify Ezeprogind's ability to prevent A

Reagents:

-

Ezeprogind (stock 10 mM in DMSO).

-

A

oligomers (prepared to 5 -

Primary antibodies: MAP2 (dendrites), PSD-95 (post-synaptic).

Workflow:

-

Culture: Plate E18 rat cortical neurons; mature for DIV14 (Days In Vitro).

-

Pre-treatment: Treat wells with Ezeprogind (100 nM) or Vehicle (0.01% DMSO) for 2 hours .

-

Challenge: Add A

(1 -

Incubation: Incubate for 24 hours at 37°C/5% CO

. -

Fixation: 4% Paraformaldehyde (PFA) / 4% Sucrose for 15 min.

-

Quantification: High-Content Screening (HCS) for "Synaptic Puncta per Neurite Length".

Data Interpretation Table:

| Group | Expected Neurite Length ( | Expected Synaptic Density (Puncta/10 | Interpretation |

| Vehicle (Control) | Baseline health. | ||

| A | Significant synaptic loss. | ||

| Ezeprogind + A | Rescue Effect (Statistically Significant). | ||

| Ezeprogind Only | Safety check (No toxicity). |

Protocol 2: Lysosomal-Synaptic Coupling Workflow

Objective: Confirm synaptic rescue is mediated by lysosomal function.

Figure 2: Sequential workflow to correlate lysosomal acidification (LysoTracker) with synaptic density.

Technical FAQ: Chemical Handling

Q: What is the solubility profile of Ezeprogind?

-

A: Ezeprogind (C

H -

Warning: Avoid aqueous stock solutions. Dilute into media immediately before use. Precipitates may form in high-phosphate buffers (PBS) if >100

M.

Q: Can I use Ezeprogind in slice recording chambers (ACSF)?

-

A: Yes, but due to its lipophilicity, it may adsorb to plastic tubing (Tygon/PVC).

-

Recommendation: Use PTFE (Teflon) or glass-lined tubing for perfusion systems. Prime the system with the drug solution for 10 minutes before recording to saturate binding sites on the tubing.

References

-

AlzProtect. (2025).[2][5][7][8] Ezeprogind (AZP-2006): First-in-class PGRN-PSAP stabilizer for neurodegeneration.[3][8] AlzProtect Pipeline.[3] [Link]

-

Corvol, J. C., et al. (2025).[7] Safety and efficacy of Ezeprogind in Progressive Supranuclear Palsy: A Phase 2a randomized clinical trial.[1][2] Journal of Alzheimer's Disease.[2][7] [Link]

-

Verwaerde, P., et al. (2024).[2][7] Targeting the Progranulin-Prosaposin axis: A new therapeutic approach for tauopathies.[1][2][3] Neuropharmacology Reviews. [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71463973, Ezeprogind. PubChem.[3] [Link]

Sources

- 1. AZP2006 (Ezeprogind®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ezeprogind - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Ezeprogind (AZP-2006) [benchchem.com]

- 4. Ezeprogind | TLR9 Inhibitor Progranulin | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Ezeprogind (615539-20-3) for sale [vulcanchem.com]

- 7. alzforum.org [alzforum.org]

- 8. Alzprotect - Alzprotect announces the WHO approval of generic name Ezeprogind for the « first-in-Class » AZP2006 clinical stage drug [alzprotect.com]

Mitigating potential cytotoxicity of Ezeprogind at high concentrations

Subject: Mitigating Potential Cytotoxicity & Optimizing Experimental Windows for Ezeprogind Document ID: TS-EZE-2026-04 Last Updated: February 4, 2026 Audience: Cell Biology & Neuropharmacology Research Teams

Introduction: The Ezeprogind Activity Profile

Welcome to the Technical Support Center. You are likely visiting this page because you have observed unexpected cell viability issues when treating cultures with Ezeprogind (AZP2006) .

Ezeprogind is a first-in-class small molecule that stabilizes the Progranulin (PGRN) – Prosaposin (PSAP) complex.[1][2][3][4][5][6] Its primary mechanism is neuroprotective —enhancing lysosomal function and reducing neuroinflammation. However, like many potent lysosomotropic agents, it exhibits a biphasic response. While nanomolar (nM) concentrations promote neuronal survival, supra-pharmacological concentrations (typically >10 µM) can induce off-target cytotoxicity, lysosomal stress, or solubility-driven artifacts.

This guide provides the causality analysis and protocols required to distinguish true compound toxicity from experimental artifacts.

Part 1: Frequently Asked Questions (Mechanism & Thresholds)

Q1: I am observing significant cell death in SH-SY5Y cells at 50 µM. Is this expected? A: Yes. At 50 µM, you are likely exceeding the specific therapeutic window by a factor of 500-1000x.

-

The Science: Ezeprogind acts as a molecular chaperone for the PGRN-PSAP complex.[4] This interaction is saturable. Once the stoichiometric maximum is reached (typically in the low nanomolar range, 1–100 nM), excess free compound may accumulate in lysosomes (lysosomotropism), leading to osmotic swelling, pH disruption, and eventual membrane permeabilization.

-

Recommendation: Perform a "step-down" titration. The effective neuroprotective EC50 is often observed between 5 nM and 50 nM .

Q2: Could my solvent (DMSO) be contributing to the toxicity? A: Absolutely. Ezeprogind is a hydrophobic benzimidazole derivative requiring dissolution in organic solvents like DMSO.

-

The Artifact: To achieve high concentrations (e.g., 50–100 µM) in the well, researchers often increase the volume of the stock solution added. If the final DMSO concentration exceeds 0.1% (v/v) in primary neurons or 0.5% in robust cell lines, the solvent itself will induce membrane poration and apoptosis, masking the drug's actual effect.

-

Validation: Always include a "Vehicle Control" containing the exact same % of DMSO as your highest drug concentration.

Q3: Does Ezeprogind interfere with MTT or chemically based viability assays? A: Small molecules with redox potential or specific chemical moieties can sometimes reduce tetrazolium salts (MTT/MTS) non-enzymatically, leading to false positives (appearing viable when dead) or false negatives. While Ezeprogind is chemically stable, high concentrations can alter mitochondrial dehydrogenase activity (the target of MTT) due to lysosomal-mitochondrial crosstalk.

-

Solution: Cross-validate viability using a non-metabolic assay, such as LDH Release (membrane integrity) or Propidium Iodide staining.

Part 2: Troubleshooting Workflows & Visualizations

2.1 Mechanism of Action vs. Toxicity Pathway

Understanding where efficacy ends and toxicity begins is crucial. The diagram below illustrates the dual fate of Ezeprogind treatment.

Caption: Figure 1: Biphasic response of Ezeprogind. Therapeutic efficacy relies on stoichiometric stabilization of PGRN-PSAP (Green path). Excess compound leads to lysosomal stress and off-target toxicity (Red path).

2.2 Cytotoxicity Troubleshooting Flowchart

Use this logic gate to diagnose the source of cell death in your culture.

Caption: Figure 2: Step-by-step diagnostic flow for isolating the cause of reduced viability in Ezeprogind-treated cultures.

Part 3: Optimized Experimental Protocols

Protocol A: Safe Dose-Response Titration

Objective: Determine the therapeutic index without inducing solvent toxicity.

Materials:

-

Ezeprogind Stock (10 mM in 100% DMSO).

-

Culture Media (Serum-free or Low-serum preferred for acute treatments).

-

96-well plate with adherent cells (e.g., SH-SY5Y, Primary Cortical Neurons).

Procedure:

-

Stock Preparation: Ensure the 10 mM stock is fully dissolved. Vortex/sonicate if necessary.

-

Intermediate Dilution (Critical Step):

-

Do NOT add the 10 mM stock directly to cells.

-

Create a 100 µM Working Solution : Add 10 µL of 10 mM Stock to 990 µL of Media (DMSO = 1%).

-

-

Serial Dilution:

-

Prepare 1:10 serial dilutions from the Working Solution using Media containing 1% DMSO (to keep vehicle constant) or just Media (if normalizing later).

-

Recommended Test Points: 1000 nM, 100 nM, 10 nM, 1 nM, 0.1 nM.

-

-

Final Treatment:

-

Dilute these points 1:100 into the cell wells.

-

Result: Final concentrations of 10 nM, 1 nM, etc.

-

Final DMSO: 0.01% (Safe for all cell types).

-

Data Table: Recommended Concentration Windows

| Application | Cell Type | Recommended Conc. | Max Tolerated Conc. | Endpoint |

| Neuroprotection | Primary Neurons | 1 – 50 nM | 1 µM | Neurite outgrowth, LDH |

| PGRN Secretion | SH-SY5Y / HeLa | 10 – 100 nM | 5 µM | ELISA (Progranulin) |

| Anti-Inflammation | BV-2 Microglia | 20 – 100 nM | 10 µM | Cytokine Release (IL-6) |

| Toxicity Control | Any | N/A | > 50 µM | Apoptosis Markers |

Protocol B: LDH Release Assay (Verification)

Why: To confirm that high-dose effects are causing membrane rupture (necrosis/late apoptosis) rather than just metabolic slowdown.

-

Plating: Seed cells at 10,000 cells/well in 96-well plates.

-

Treatment: Treat with Ezeprogind (0.1 nM – 50 µM) for 24–48 hours.

-

Positive Control: 1% Triton X-100 (100% Death).

-

Vehicle Control: 0.1% DMSO.

-

-

Harvest: Collect 50 µL of supernatant.

-

Reaction: Mix with LDH substrate mix according to kit instructions (e.g., Cytotoxicity Detection Kit).

-

Analysis: Measure Absorbance at 490 nm.

-

Calculation:

Part 4: Advanced Support (Alternative Strategies)

If your experiment requires high concentrations (e.g., for biophysical binding studies) but you need to avoid cellular toxicity:

-

Pulse-Chase Treatment:

-

Incubate cells with high concentration (e.g., 10 µM) for a short duration (1–2 hours) to saturate receptors.

-

Wash 2x with PBS.

-

Replace with drug-free media. This allows internalization of the drug-receptor complex without leaving free drug to damage membranes.

-

-

Serum Buffering:

-

Conduct experiments in 10% FBS. Serum proteins (Albumin) can sequester free drug, reducing the effective free concentration. Note: This will shift your dose-response curve to the right (higher IC50).

-

References

-

AlzProtect. (2025).[1][7][8][9] Ezeprogind (AZP2006): A Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases.[1][2][3][4][5][7][10] Xerys. [Link]

-

Verwaerde, P., & Defert, O. (2025).[5][8] AZP2006 (Ezeprogind®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases.[1][2][3][5][7][10] ChemMedChem. [Link]

-

Corvol, J. C., et al. (2025).[8] First-In-Human Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses of AZP2006. Journal of Alzheimer's Disease. [Link]

-

Callizot, N., et al. (2021).[8] AZP2006 neuroprotective effect in age-related cognitive decline and Alzheimer's disease progression.[8][9] ResearchGate. [Link]

-

Kao, A., et al. (2020).[11] Heavy metals contaminating the environment of a progressive supranuclear palsy cluster induce tau accumulation and cell death.[11] Nature Scientific Reports. [Link]

Sources

- 1. AZP2006 (Ezeprogind®): A PROMISING NEW DRUG CANDIDATE IN THE BATTLE AGAINST NEURODEGENERATIVE DISEASES – Xerys [xerys.com]

- 2. AZP2006 (Ezeprogind®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alzprotect - A mechanism of action with multiple effects, a unique solution for neurodegeneration [alzprotect.com]

- 5. Ezeprogind - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Ezeprogind - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 7. Alzprotect - Alzprotect announces the WHO approval of generic name Ezeprogind for the « first-in-Class » AZP2006 clinical stage drug [alzprotect.com]

- 8. Ezeprogind | ALZFORUM [alzforum.org]

- 9. researchgate.net [researchgate.net]

- 10. EMA and FDA Endorse Alzprotect's PSP Phase 2b/3 Plan [synapse.patsnap.com]

- 11. Heavy metals contaminating the environment of a progressive supranuclear palsy cluster induce tau accumulation and cell death in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]